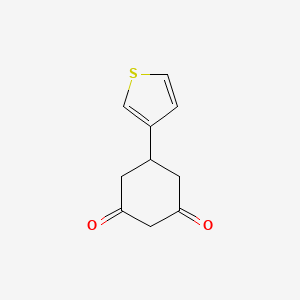

5-Thien-3-ylcyclohexane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

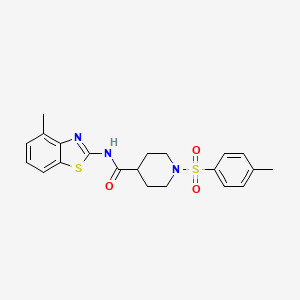

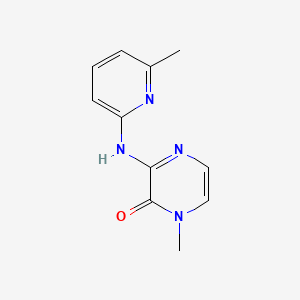

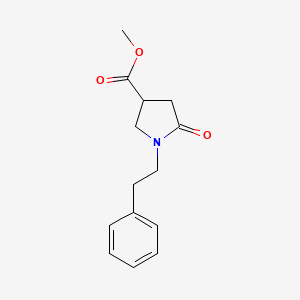

5-Thien-3-ylcyclohexane-1,3-dione is a chemical compound with the molecular formula C10H10O2S . It contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 aliphatic ketones, and 1 Thiophene .

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered thiophene ring attached to a six-membered cyclohexane ring. The cyclohexane ring contains two ketone functional groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.253 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis and Antimicrobial/Anticancer Activity : Cyclohexane-1,3-dione derivatives, including those with thienyl groups, have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, in vitro studies on synthesized cyclohexane-1,3-dione derivatives have shown significant antimicrobial and anticancer activities, with some compounds exhibiting promising results against breast cancer cells (Chinnamanayakar et al., 2019).

Molecular Studies

N-confused Porphyrin Derivatives : Cyclohexane-1,3-dione and its derivatives have been used to synthesize novel N-confused porphyrin derivatives. These compounds are of interest due to their potential applications in various fields, including photodynamic therapy and as catalysts in organic reactions (Li et al., 2011).

Chemical Reactivity

Isomerization and Photochemical Reactions : Studies on cyclohexane-1,3-dione derivatives, including those with thienyl substitutions, have explored their isomerization behaviors under specific conditions, revealing interesting pathways for the synthesis of novel compounds (Saito et al., 1981).

Electrophilic Iodination

Synthesis of α-Iodoketones : The use of diiodo derivatives of cyclohexane-1,3-dione for the selective synthesis of α-iodoketones showcases the versatility of these compounds in synthetic chemistry, offering a mild approach to functionalize allylic alcohols (Martinez-Erro et al., 2017).

Propriétés

IUPAC Name |

5-thiophen-3-ylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-2,6,8H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCRDWBATGBOFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B2904482.png)

![1-(4-chloro-3-methylphenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2904484.png)

![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![2-butyl-6-[(2-chloro-4-fluorophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2904501.png)